反式-四氢吲哚

描述

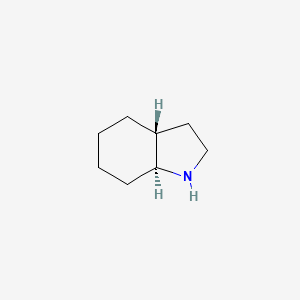

Trans-Perhydroindole is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of trans-Perhydroindole involves a methoxide-catalyzed deacetylation–Michael–aldol cascade . This process allows for the one-pot construction of the perhydro indol-2-one bicyclic ring system . The synthesis is initiated by a methoxide deacetylation in methanol at room temperature .Molecular Structure Analysis

The molecular structure of trans-Perhydroindole can be analyzed using one-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra . The chemical shifts of 1H, 13C, and 15N nuclei were determined, as well as the spin-spin coupling constants of 15N nucleus and the isotopic chemical shifts of 13C nuclei for [15N]indole in CD3CN solution .Chemical Reactions Analysis

The tungsten dearomatizes the indoline, allowing for its sequential protonation, electrophilic addition (e.g., protonation, fluorination, hydroxylation, acylation), nucleophilic addition (e.g., amination, arylation, etheration, alkylation), and reduction . All these reactions occur with well-defined and predictable stereochemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of trans-Perhydroindole can be analyzed using NMR spectra . The chemical shifts of 1H, 13C, and 15N nuclei, as well as the spin-spin coupling constants of 15N nucleus, provide important structural information .科学研究应用

结构和构象分析

反式-四氢吲哚,特别是以培哚普利形式,已使用核磁共振光谱对其结构和构象性质进行了研究。这项研究有助于理解酰胺键的顺式和反式构象以及四氢吲哚骨架环的构象,而这些构象是其作为血管紧张素 I 转化酶抑制剂的关键 (Platzer、Bouchet 和 Volland,1988)。进一步的研究探索了立体化学-活性关系,表明特定构型对其抑制效能的重要性 (Bouchet、Volland、Laubie、Vincent、Marchand 和 Platzer,1992)。

气相色谱-质谱

培哚普利,一种四氢吲哚衍生物,已使用气相色谱-质谱法进行分析。开发这种方法是为了测定血浆中的药物及其代谢物,从而增强对其代谢途径和药代动力学的理解 (Tsaconas、Devissaguet 和 Padieu,1989)。

合成应用

反式-四氢吲哚已用于合成各种化合物。例如,它在通过金属交换和环加成过程合成克里宁和 6-表克里宁中的应用突出了其在有机合成中的多功能性 (Pearson 和 Lovering,1994)。此外,它在 (+)-考西宁的对映选择性全合成中的应用证明了其在立体选择性合成过程中的潜力 (Pearson 和 Lian,1998)。

有机反应中的催化

反式-四氢吲哚已被用作各种有机反应中的催化剂。例如,它催化不对称的 aza-Diels-Alder 反应,以合成手性哌啶衍生物,这些衍生物常见于生物活性化合物和药物中 (An、Shen、Butt、Liu、Liu 和 Zhang,2015)。它还已用于不对称迈克尔加成反应中,展示了其效率和环境友好性 (Zhao、Shen、Liu、Liu 和 Zhang,2012)。

安全和危害

未来方向

Future directions for trans-Perhydroindole research could involve the development of a rapid machine learning protocol to predict 1H and 13C chemical shifts using a 3D graph neural network . This could significantly reduce the CPU time required for predictions . Additionally, NMR chemical shifts could be used as descriptors for determining the sites of electrophilic aromatic substitution .

属性

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELQDSYLBLPQO-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454887 | |

| Record name | trans-perhydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2030-29-7 | |

| Record name | trans-perhydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)